11β-HSD1 Inhibitory Potency and Isoform Selectivity vs. Initial Benzylamide Hit
In the pentanedioic acid diamide series, the hydroxy adamantyl amide lead compound—which incorporates the N-adamantyl-5-hydroxypentanamide pharmacophore—achieved an IC₅₀ below 0.1 µM against human 11β-HSD1 in a cellular assay (3T3L1 adipocytes), representing a substantial improvement over the initial benzylamide HTS hit [1]. Critically, this compound exhibited >1000-fold selectivity for 11β-HSD1 over 11β-HSD2, whereas non-hydroxylated adamantyl amide congeners in the same series showed markedly reduced selectivity ratios (typically <100-fold) [1][2].
| Evidence Dimension | 11β-HSD1 inhibition potency (cellular IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 0.1 µM (hydroxy adamantyl amide lead compound, 3T3L1 adipocyte assay) |
| Comparator Or Baseline | Initial benzylamide HTS hit (IC₅₀ not explicitly stated, but optimization yielded single-digit nanomolar 2-adamantyl amides); non-hydroxylated adamantyl amides (selectivity ratio typically <100-fold vs. 11β-HSD2) |
| Quantified Difference | >1000-fold selectivity for 11β-HSD1 over 11β-HSD2 for the hydroxy lead compound; non-hydroxylated analogs show <100-fold selectivity |
| Conditions | Human 11β-HSD1 cellular assay in 3T3L1 adipocytes; 11β-HSD2 counter-screen |
Why This Matters
The hydroxyl group on the amide side chain is a structural determinant of >10-fold enhanced isoform selectivity, making hydroxy-functionalized adamantyl amides the preferred choice for experiments requiring clean pharmacological separation of 11β-HSD1 from 11β-HSD2 activity.
- [1] Roche D, Carniato D, Leriche C, Lepifre F, Christmann-Franck S, Graedler U, Charon C, Bozec S, Doare L, Schmidlin F, Lecomte M, Valeur E. Discovery and structure-activity relationships of pentanedioic acid diamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type I. Bioorg Med Chem Lett. 2009;19(10):2674-8. View Source
- [2] Webster SP, Ward P, Binnie M, Craigie E, McConnell KM, Soeller A, Vinter A, Seckl JR, Walker BR. Discovery and biological evaluation of adamantyl amide 11β-HSD1 inhibitors. Bioorg Med Chem Lett. 2007;17(10):2838-43. View Source
